2-(2-Fluoro-1-hydroxypropan-2-yl)phenol
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Overview
Description
2-(2-Fluoro-1-hydroxypropan-2-yl)phenol is a chemical compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol This compound is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a phenol ring
Preparation Methods
The synthesis of 2-(2-Fluoro-1-hydroxypropan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a suitable hydroxyl-containing reagent . The reaction typically requires a high temperature and an inert atmosphere to proceed efficiently . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Fluoro-1-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Fluoro-1-hydroxypropan-2-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-1-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments . These interactions can modulate various biological processes, making the compound a valuable tool for studying cellular functions and developing new therapeutic agents.
Comparison with Similar Compounds
2-(2-Fluoro-1-hydroxypropan-2-yl)phenol can be compared with other similar compounds, such as:
2-Fluorophenol: Lacks the hydroxyl group on the propan-2-yl side chain, resulting in different reactivity and applications.
4-(2-Hydroxypropan-2-yl)phenol: Lacks the fluorine atom, affecting its lipophilicity and biological interactions.
2-(2’-Fluoro[1,1’-biphenyl]-4-yl)propanoic acid: Contains a biphenyl structure, leading to different chemical properties and uses. The uniqueness of this compound lies in its combination of a fluorine atom and a hydroxyl group on a phenol ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C9H11FO2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-(2-fluoro-1-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H11FO2/c1-9(10,6-11)7-4-2-3-5-8(7)12/h2-5,11-12H,6H2,1H3 |
InChI Key |
CDOUHUNIPCMVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1O)F |
Origin of Product |
United States |
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